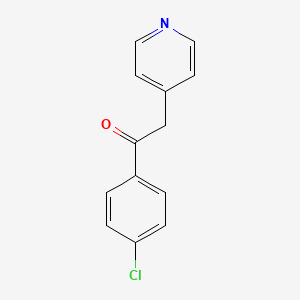

1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXBUZADCUPLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439286 | |

| Record name | 1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58158-45-5 | |

| Record name | 1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation-Reduction Route Starting from 2-(p-Chlorobenzyl)pyridine

One well-documented method involves a two-step process starting from 2-(p-chlorobenzyl)pyridine:

Step 1: Oxidation

2-(p-chlorobenzyl)pyridine is oxidized to an intermediate ketone compound under controlled conditions. The reaction is typically carried out by adding an oxidizing agent to a solution of 2-(p-chlorobenzyl)pyridine in an appropriate solvent at normal temperature, followed by heating to 85–95°C for 4–6 hours. After completion, the mixture is cooled, extracted, washed, concentrated, and recrystallized to isolate the oxidized intermediate.Step 2: Reduction

The oxidized intermediate is then subjected to reduction by adding a reducing agent in batches under stirring at room temperature for 2–6 hours. The product is then concentrated, quenched, extracted, washed, dried, and concentrated to yield 4-chlorophenyl-2-pyridyl methanol, which can be further converted to the ethanone derivative.

This method is noted for its simplicity, high yield, and cost-effectiveness.

| Step | Reaction Type | Conditions | Duration | Temperature | Outcome |

|---|---|---|---|---|---|

| 1 | Oxidation | Oxidizing agent + solvent | 4–6 hours | 85–95°C | Ketone intermediate |

| 2 | Reduction | Reducing agent + solvent | 2–6 hours | Room temperature | 4-Chlorophenyl-2-pyridyl methanol |

Carbonylation and Acylation Strategies

Another approach to synthesize 1-(4-chloro-phenyl)-2-pyridin-4-yl-ethanone involves carbonylation or acylation reactions starting from substituted pyridine derivatives and chlorophenyl precursors:

The reaction of 4-(pyridin-4-yl)benzaldehyde or related intermediates with suitable reagents (e.g., acyl chlorides, acid anhydrides) under controlled conditions can introduce the ethanone group at the alpha position relative to the pyridine ring.

Catalysts such as palladium complexes or other transition metals may be employed to facilitate carbonylation reactions, ensuring regioselectivity and high yields.

Solvents like tetrahydrofuran (THF) or ethanol are commonly used, with reactions conducted under inert atmosphere (nitrogen or argon) and controlled temperature (0–80°C).

This method allows for structural versatility and is suitable for scale-up in industrial settings.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidation-Reduction (Patented Method) | 2-(p-chlorobenzyl)pyridine | Oxidizing agent, reducing agent | 85–95°C (oxidation), RT (reduction) | High yield, low cost, simple steps | Requires careful control of temperature and reagents |

| Carbonylation/Acylation | 4-(pyridin-4-yl)benzaldehyde or derivatives | Acyl chlorides, catalysts | Inert atmosphere, 0–80°C | Versatile, scalable for industrial production | May require expensive catalysts |

| Hydrazide-Thiosemicarbazide Route | Pyridine-4-carbohydrazide, p-chlorophenyl isothiocyanate | Ethanol, reflux | 2 hours reflux | Useful for related derivatives | Indirect route, not direct ethanone synthesis |

Research Findings and Optimization Notes

Yield and Purity: The oxidation-reduction method yields the target compound with high purity after recrystallization. Optimization of reaction time and temperature is crucial to maximize yield and minimize by-products.

Solvent Selection: Polar aprotic solvents like THF or ethanol are preferred to dissolve starting materials and facilitate reactions. Solvent choice impacts reaction rate and selectivity.

Catalyst Use: Transition metal catalysts improve efficiency in carbonylation reactions but may increase cost and require removal from final products.

Safety and Environmental Considerations: Use of mild oxidizing and reducing agents reduces hazardous waste. Proper quenching and extraction steps are necessary to handle residual reagents safely.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. For example, derivatives of this compound have been evaluated for their antibacterial and antifungal activities, demonstrating efficacy comparable to standard antibiotics .

Antitubercular Activity

Recent investigations into its antitubercular potential revealed that specific derivatives exhibit promising activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate a strong potential for development into therapeutic agents against tuberculosis .

Anti-inflammatory Properties

Some studies suggest that compounds similar to this compound can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Research Journal of Pharmaceutical, Biological and Chemical Sciences evaluated various derivatives of this compound for their antimicrobial properties. The results indicated that certain modifications enhance activity against both Gram-positive and Gram-negative bacteria, suggesting pathways for further drug development .

Case Study 2: Synthesis and Activity Correlation

In another study focusing on microwave-assisted synthesis methods, researchers synthesized multiple derivatives of this compound and assessed their biological activities. The findings highlighted that specific structural modifications significantly improved antitubercular efficacy, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of 1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone with analogs differing in substituents or heterocyclic systems:

Key Observations:

- Heterocyclic Variations : Replacing pyridine with pyrrolidine (as in 1-(4-Chloro-phenyl)-2-(pyrrolidin-1-yl)propan-1-one) introduces a saturated nitrogen ring, which may improve solubility in aqueous media .

- Positional Effects : Chlorine placement (e.g., on phenyl vs. pyridine rings) significantly alters electronic properties and steric interactions, impacting reactivity and binding affinities .

Biological Activity

1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone, a compound featuring both a chlorophenyl and a pyridine moiety, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including antimicrobial, antifungal, and antitubercular properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, including conventional and microwave-assisted synthesis techniques, which enhance the efficiency of the reaction while maintaining high yields.

General Findings

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notably, it has been shown to possess antibacterial properties against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, demonstrating its potential as an effective antibacterial agent .

Case Study: Antifungal Activity

In a study evaluating antifungal properties, the compound was tested against Candida albicans and other fungal strains. The results indicated that it had a MIC value of 0.09 - 0.78 µg/mL against Candida albicans , outperforming standard treatments such as Itraconazole . The compound's efficacy was attributed to its ability to disrupt fungal cell membranes, leading to cell death.

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 0.09 - 0.78 | |

| Clotrimazole | Candida albicans | 0.04 - 1.56 |

Antitubercular Activity

The compound has also shown promising results in antitubercular activity studies. In vitro tests revealed that it had MIC values against Mycobacterium tuberculosis ranging from 0.92 to 1.03 μg/mL . This suggests that the compound could be a candidate for further development in the treatment of tuberculosis.

The biological activity of this compound is believed to be linked to its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, disrupting normal cellular functions.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, increasing permeability and leading to cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.